molecular formula C19H27NO4S B2388720 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941995-91-1

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2388720
CAS No.: 941995-91-1
M. Wt: 365.49
InChI Key: PUYBEKFWVLKDJC-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a structurally complex molecule featuring two key motifs:

  • 1,4-Dioxaspiro[4.5]decane: A spirocyclic ketal ring system synthesized via reduction of 1,4-dioxaspiro[4.5]decan-8-one (290) to yield 1,4-dioxaspiro[4.5]decan-8-ol (291), followed by methoxylation (292) in a two-step process .
  • 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: A partially hydrogenated naphthalene ring with a sulfonamide group at the 2-position, linked to the spiro ring via a methylene bridge.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c21-25(22,18-9-8-15-6-2-3-7-16(15)12-18)20-13-17-14-23-19(24-17)10-4-1-5-11-19/h8-9,12,17,20H,1-7,10-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBEKFWVLKDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's spirocyclic structure may contribute to its interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Structural Characteristics

The molecular formula of this compound is C22H27NO4S. Its distinctive spirocyclic framework enhances rigidity and may influence its biological activity by facilitating specific binding interactions with target proteins or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The spirocyclic structure allows for unique conformations that may enhance binding affinity and selectivity. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymatic pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including compounds structurally similar to this compound, exhibit antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains by interfering with folate synthesis pathways.

Anticancer Potential

Another area of investigation involves the compound's potential as an anticancer agent. In vitro studies have shown that related sulfonamides can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

Neuropharmacological Effects

Emerging evidence suggests that compounds with similar structural motifs may also exhibit neuropharmacological effects. For instance, derivatives have been studied for their activity at serotonin receptors, indicating potential applications in treating mood disorders.

Data Table: Biological Activity Summary

Biological Activity Mechanism Evidence
AntimicrobialInhibition of folate synthesisStudies on sulfonamide derivatives
AnticancerInduction of apoptosisIn vitro studies on cancer cell lines
Neuropharmacological effectsModulation of serotonin receptorsPreliminary studies indicating receptor interaction

Research Findings

  • Antimicrobial Studies : A series of tests conducted on bacterial strains revealed that the compound inhibited growth at varying concentrations, supporting its potential as an antimicrobial agent.
  • Cancer Cell Line Tests : In vitro assays demonstrated that the compound induced significant apoptosis in several cancer cell lines compared to control groups.
  • Neuropharmacological Investigations : Binding affinity assays indicated that the compound interacts with serotonin receptors, suggesting a possible mechanism for mood modulation.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives can exhibit significant antimicrobial properties. N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been synthesized as part of a series of compounds evaluated for their ability to inhibit bacterial growth. The compound's structure allows it to interact effectively with bacterial enzymes, potentially leading to its use as an antibiotic agent.

Enzyme Inhibition

Sulfonamides are known to act as inhibitors for various enzymes. For instance, research has shown that derivatives similar to this compound can inhibit enzymes like dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These enzymes are crucial in folate biosynthesis pathways in bacteria and cancer cells, making these compounds promising candidates for further development as therapeutic agents against infections and tumors.

Table 1: Summary of Antimicrobial Activity

Compound NameTarget EnzymeActivity LevelReference
This compoundDHPSModerate Inhibition
N-(2-benzothiazolyl)acetamideDHFRStrong Inhibition
N-(2-hydroxyphenyl)acetamideAcetylcholinesteraseWeak Inhibition

Synthetic Methodologies

The synthesis of this compound involves the reaction of specific precursors under controlled conditions to yield the desired compound. The methodology often employs stable sulfonyl chloride derivatives or alternative sulfonate esters to facilitate the formation of sulfonamides.

Case Study: Synthesis Pathway

In a recent synthesis study conducted at University College London, researchers explored various reaction conditions involving vinyl sulfonates and nitrones to produce functionalized sulfonamides effectively. The study highlighted the regioselectivity of the reactions and the biological evaluation of the resultant compounds against specific enzyme targets.

Table 2: Synthesis Overview

Reaction TypeReactantsConditionsYield (%)
[3+2] CycloadditionVinyl sulfonate + A-methyl nitronesDMF with KOH85
AminolysisPFP sulfonate ester + amineRoom temperature90
Sulfonamide FormationSulfonyl chloride + amineDichloromethane75

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Spiro Substituent Position Sulfonyl/Sulfonamide Group Aromatic System Notable Features Reference
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 2-ylmethyl Sulfonamide (C-SO₂-NH-) 5,6,7,8-Tetrahydronaphthalene Non-chlorinated, methylene linker
(Example 16) 8-((8-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)sulfonyl) derivative 8-yl Sulfonyl (C-SO₂-) 8-Chloro-1,2,3,4-tetrahydronaphthalene Chlorinated, no methylene linker
2,4,6-Trimethyl-N-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide 8-ylidene Sulfonohydrazide (C-SO₂-NH-N=) Trimethylbenzene Hydrazide functional group

Key Observations :

  • Functional Group: The sulfonamide group in the target compound contrasts with sulfonyl (Example 16) or sulfonohydrazide () groups, impacting polarity and hydrogen-bonding capacity. Sulfonamides are often prioritized in drug design due to enhanced bioavailability .
  • Aromatic System: The non-chlorinated tetrahydronaphthalene in the target compound may confer distinct electronic properties compared to Example 16’s chlorinated derivative, which could enhance electrophilic reactivity .

Naphthalene/Thiophene-Containing Analogs

Table 2: Heterocyclic Comparisons

Compound Name Core Structure Functional Groups Biological Relevance Reference
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene-propanol Methylamino, hydroxyl Intermediate in drug synthesis
b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol Naphthalene-thiophene hybrid Methylamino, hydroxyl Potential CNS activity
Target Compound Tetrahydronaphthalene-spiro Sulfonamide, spirocyclic ketal Undisclosed (structural focus)

Key Observations :

  • The target compound lacks heterocycles like thiophene (common in CNS-targeting drugs), instead prioritizing a rigid spirocyclic system. This may reduce metabolic degradation compared to thiophene-containing analogs .
  • The tetrahydronaphthalene core provides partial saturation, balancing aromaticity with improved solubility over fully aromatic naphthalene derivatives .

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